Swietenose

ABC transporter selectivity Bifidobacterium prebiotic uptake carbohydrate-binding protein specificity

Swietenose is the unequivocal β-(1→6)-galactobiose standard required for research that cannot tolerate isomer cross‑reactivity. Generic “galactobiose” contains regioisomers that cause quantitative errors: the Bal6GBP solute‑binding protein exhibits 1630‑fold higher selectivity for β‑(1→6)-galactobiose over β‑(1→4)-galactobiose, and RsBGAL1 hydrolysis is linkage‑specific. Procuring Swietenose instead of un‑defined galactobiose ensures reproducible enzyme classification, accurate prebiotic uptake assays, and reliable mass‑spectrometric identification of arabinogalactan hydrolysates.

Molecular Formula C12H22O11
Molecular Weight 342.297
CAS No. 13117-25-4
Cat. No. B576721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSwietenose
CAS13117-25-4
Molecular FormulaC12H22O11
Molecular Weight342.297
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10-,11+,12-/m0/s1
InChIKeyAYRXSINWFIIFAE-BSJBRCJESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Swietenose (CAS 13117-25-4) Procurement Guide: A β-(1→6)-Linked Digalactose Disaccharide with Defined Enzymatic and Transporter Selectivity


Swietenose (CAS 13117-25-4, α-D-isomer; primary CAS 5077-31-6 for the β-D-isomer), systematically named 6-O-β-D-galactopyranosyl-D-galactose, is a reducing disaccharide composed of two D-galactose units joined through a β-(1→6) glycosidic linkage [1]. It occurs naturally as a constituent of plant gums (Schrebera swietenioides), as a hydrolysis product of larch wood arabinogalactan, and from partial acid hydrolysis of certain seed polysaccharides [2]. With a molecular formula of C₁₂H₂₂O₁₁ and molecular weight of 342.30 g/mol, Swietenose belongs to the galactobiose family but is distinguished from other galactobiose isomers (e.g., β-(1→4)-galactobiose, α-(1→4)-galactobiose) by its specific glycosidic bond regiochemistry and anomeric configuration, which confer distinct recognition properties by carbohydrate-active enzymes and transport proteins [1][3].

Why Generic Galactobiose Substitution Is Scientifically Inadequate for Swietenose Procurement


The term "galactobiose" encompasses multiple regioisomers and anomers (β-(1→3), β-(1→4), β-(1→6), α-(1→4), α-(1→6)), each displaying distinct biochemical recognition properties. Experimental evidence demonstrates that the β-(1→6)-linkage of Swietenose is not functionally interchangeable with other galactobiose isomers: the solute-binding protein Bal6GBP from Bifidobacterium animalis subsp. lactis exhibits 1630-fold higher selectivity for β-(1→6)-galactobiose over β-(1→4)-galactobiose, and the cognate glycosidase shows a 5-fold higher catalytic efficiency on the β-(1→6) isomer [1]. Furthermore, the plant β-galactosidase RsBGAL1 specifically hydrolyzes β-(1→3)- and β-(1→6)-galactosyl linkages but not β-(1→4) linkages, demonstrating that the glycosidic bond position—not merely the monosaccharide composition—determines enzyme-substrate recognition [2]. Procuring an unspecified galactobiose or substituting a different isomer will yield quantitatively and qualitatively different results in any assay or application dependent on galactobiose recognition, transport, or metabolism.

Swietenose Quantitative Differentiation Evidence: Head-to-Head Comparisons with Galactobiose Isomers


ABC Transporter Binding Protein Bal6GBP Exhibits 1630-Fold Selectivity for β-(1→6)-Galactobiose Over β-(1→4)-Galactobiose

The solute-binding protein Bal6GBP from Bifidobacterium animalis subsp. lactis Bl-04, which governs substrate specificity of the ABC transporter in the β-galactoside utilization locus, displays a 1630-fold higher selectivity for β-(1→6)-galactobiose (Swietenose) compared to its β-(1→4)-linked isomer, as determined by isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) at 25 °C and pH 6.5 [1]. This differential binding translates into dramatic physiological divergence: B. animalis subsp. lactis Bl-04 exhibits robust growth on β-(1→6)-galactobiose, whereas growth on β-(1→4)-galactobiose and β-(1→3)-galactobiose shows a lag of several hours, with the preferred β-(1→6) substrate being preferentially depleted from mixed-substrate culture supernatants [1]. The crystal structure of the Bal6GBP–β-(1→6)-galactobiose complex was solved at 1.39 Å resolution, providing atomic-level detail of the binding determinants underlying this strict selectivity [1].

ABC transporter selectivity Bifidobacterium prebiotic uptake carbohydrate-binding protein specificity

Plant β-Galactosidase RsBGAL1 Discriminates β-(1→6)-Galactobiose from β-(1→4)-Linked Substrates by Linkage Specificity

The recombinant radish β-galactosidase RsBGAL1 (family GH35) specifically hydrolyzes β-(1→3)- and β-(1→6)-galactooligosaccharides, including Swietenose, but does not act on β-(1→4)-galactosyl linkages [1]. This contrasts markedly with typical plant exo-β-(1→4)-galactanases, establishing that β-(1→6)-galactobiose is the required substrate for assaying this class of arabinogalactan protein (AGP)-degrading enzymes. In functional assays, RsBGAL1 released approximately 90% of the carbohydrate moieties from radish root AGP when used in concert with α-L-arabinofuranosidase and β-glucuronidase, demonstrating the essential role of β-(1→6)-galactobiose-hydrolyzing activity in complete AGP saccharification [1].

plant cell wall enzymology β-galactosidase substrate specificity arabinogalactan protein degradation

β-(1→6)-Galactobiose Is the Predominant Diagnostic Product Released During Enzymatic and Chemical Hydrolysis of Larch Wood Arabinogalactan

When larch wood arabinogalactan (LWAG) is digested with the exo-β-1,3-D-galactanase from Sphingomonas sp. 24T, the enzyme bypasses branching points of the β-1,3-galactan backbone to release products in a characteristic molar ratio: galactose (7), β-1,6-galactobiose (19), β-1,6-galactotriose (62), and arabinofuranose-substituted β-1,6-galactotriose (12) [1]. The substantial representation of β-1,6-galactobiose (Swietenose) among the hydrolysis products—exceeding free galactose by nearly 3-fold—reflects the abundance of β-(1→6)-linked digalactosyl side chains in type II arabinogalactans [1][2]. Independently, the Fusarium oxysporum β-1,6-galactanase FoGal1 preferentially debranches β-1,6-galactobiose from LWAG, further confirming that this disaccharide is a structurally diagnostic cleavage product for β-1,6-galactanase activity [2].

arabinogalactan structural analysis larch wood polysaccharide glycoside hydrolase product profiling

Swietenose Serves as a Defined Substrate for Characterizing Tomato β-Galactosidase 1 (TBG1) with Demonstrated Activity on β-(1→6)- and β-(1→3)- but Not β-(1→4)-Galactobiose

Tomato β-galactosidase 1 (TBG1), an enzyme implicated in fruit softening and cell wall remodeling, was recombinantly expressed and characterized for substrate specificity. TBG1 displayed activity on β-(1→3)-galactobiose, β-(1→6)-galactobiose (Swietenose), and lactose, but notably did not release galactose from labeled β-(1→4)-galactoheptaose, confirming its inability to process β-(1→4)-linked galactosyl substrates [1]. The enzyme exhibited peak activity at pH 5.0 and 40–50 °C, and its activity profile across tomato fruit developmental stages indicated highest activity on the hemicellulose fraction at 10–20 days after pollination [1]. This linkage-specific activity pattern reinforces that Swietenose is a functional substrate for a physiologically relevant class of plant β-galactosidases distinct from the canonical β-(1→4)-galactanases.

fruit ripening enzymology tomato β-galactosidase cell wall metabolism

High-Value Application Scenarios for Swietenose (β-(1→6)-Galactobiose) Supported by Quantitative Differentiation Evidence


Prebiotic Selectivity and Gut Microbiota Enrichment Studies Requiring β-(1→6)-Galactoside-Specific Uptake Systems

Swietenose is the definitive substrate for investigating the β-(1→6)-galactoside-specific ABC transporter system in Bifidobacterium animalis subsp. lactis and related probiotic strains. The 1630-fold binding selectivity of Bal6GBP for β-(1→6)-galactobiose over β-(1→4)-galactobiose [1], combined with the resulting several-hour growth differential, makes Swietenose indispensable for studies of galactobiose structure–function relationships in gut microbiome modulation. Researchers designing selective prebiotic compounds or competitive uptake assays must use Swietenose rather than generic galactobiose to ensure physiologically accurate outcomes.

Arabinogalactan Protein (AGP) Structural Analysis and β-Galactosidase Classification

Swietenose serves as an essential diagnostic substrate for classifying and characterizing β-galactosidases that target arabinogalactan proteins. Enzymes such as RsBGAL1 and TBG1 exhibit strict specificity for β-(1→6)- and β-(1→3)-linkages while excluding β-(1→4)-linked substrates [1][2]. For plant cell wall biology laboratories, Swietenose enables unambiguous discrimination between GH35 β-(1→6)-specific galactosidases and the more prevalent exo-β-(1→4)-galactanases, preventing enzyme misclassification.

Chromatographic Reference Standard for Larch Wood and Plant Polysaccharide Hydrolysis Product Analysis

β-1,6-galactobiose is a major diagnostic product in the enzymatic hydrolysis of type II arabinogalactans, appearing at a galactose-to-galactobiose molar ratio of approximately 1:2.7 following exo-β-1,3-D-galactanase digestion of larch wood arabinogalactan [1]. It is also the predominant debranching product of β-1,6-galactanases such as FoGal1 [2]. High-purity Swietenose is required as an authentic chromatographic and mass spectrometric standard for the identification and quantification of β-(1→6)-galactobiose in complex plant polysaccharide hydrolysates.

Carbohydrate-Binding Protein Engineering and Selectivity Studies Using a Structurally Validated β-(1→6)-Galactobiose Ligand

The crystal structure of the Bal6GBP–β-(1→6)-galactobiose complex, solved at 1.39 Å resolution [1], establishes Swietenose as a structurally validated ligand for studying carbohydrate–protein recognition at atomic resolution. This structural resource supports structure-guided mutagenesis, binding pocket engineering, and computational docking studies focused on understanding and manipulating galactobiose linkage selectivity in solute-binding proteins, lectins, and glycoside hydrolases.

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